molecular formula C11H17BrClNO B1527153 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride CAS No. 1332531-41-5

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride

Cat. No.: B1527153
CAS No.: 1332531-41-5
M. Wt: 294.61 g/mol
InChI Key: DDSKDUWPOQRQRT-UHFFFAOYSA-N
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Description

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇BrClNO It is known for its unique structure, which includes a brominated tetrahydropyridine ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction.

    Bromination: The tetrahydropyridine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Allylation: The brominated intermediate is subjected to allylation using an allyl halide in the presence of a base like potassium carbonate.

    Acetone Addition: The final step involves the addition of acetone to the allylated intermediate, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated compound to its de-brominated form.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated compounds.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride involves its interaction with specific molecular targets. The bromine atom and allyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Allyl-3-chloro-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
  • 1-(6-Allyl-3-iodo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
  • 1-(6-Allyl-3-fluoro-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride

Uniqueness

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14;/h3,6,9,11,13H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSKDUWPOQRQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(=CCC(N1)CC=C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 2
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 3
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 4
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 5
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 6
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride

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